![molecular formula C28H27NO8 B613526 Fmoc-D-Asp-ODmb CAS No. 200335-63-3](/img/structure/B613526.png)
Fmoc-D-Asp-ODmb
Overview
Description
Fmoc-D-Asp-ODmb is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of aspartic acid, which is an amino acid that plays an important role in the human body. This compound is synthesized using a specific method that involves the protection of the amino group and the carboxyl group of aspartic acid.
Scientific Research Applications
Synthesis of Cyclic Peptides Fmoc-D-Asp-ODmb is a key component in the synthesis of cyclic peptides, which have applications in developing pharmaceuticals, especially those targeting bacterial infections. Cudic, Wade, and Otvos (2000) demonstrated the use of Fmoc-Asp(resin)-ODmab in the efficient solid-phase synthesis of a 29-mer cyclic antibacterial peptide, showcasing its utility in pharmaceutical development. This process involved intramolecular on-resin head-to-tail cyclization after selective deprotection of the Asp α-carboxy protecting group, highlighting the role of this compound in facilitating complex peptide synthesis (Cudic, Wade, & Otvos, 2000).
Understanding and Managing Side Reactions In another application, the use of this compound in peptide synthesis can lead to various side reactions, which are critical to understand for optimizing synthetic pathways. Medzihradszky et al. (2004) analyzed the side reactions in cyclic peptides prepared from an Fmoc/tBu/Dmab protecting group strategy. Their findings on the identification of side-products like N-terminal guanidine formation, C-terminal piperidyl amide formation, and a novel C-terminal benzyl amide-guanidine derivative provided essential insights into the complexities of peptide synthesis and the specific challenges posed by protecting groups like this compound (Medzihradszky et al., 2004).
Optimizing Peptide Synthesis The research conducted by Ruczyński, Lewandowska, Mucha, and Rekowski (2008) on the problem of aspartimide formation during Fmoc-based solid-phase peptide synthesis using the Dmab group to protect the side chain of aspartic acid is particularly relevant. Their work highlighted the susceptibility of Dmab-protected peptides to form aspartimides with unusual high efficiency, contributing to the broader understanding of how specific protecting groups like this compound can influence the outcome of peptide synthesis and how modifications in synthesis protocols can mitigate these issues (Ruczyński et al., 2008).
Applications in Hydrogel Formation this compound plays a role in the development of self-assembled peptide hydrogels, which are of interest for biomedical applications. Chakraborty et al. (2020) reported on a minimalistic dipeptide hydrogelator that exhibits low critical gelation concentration and supports cell growth, demonstrating the potential of this compound-based peptides in creating materials with significant biomedical utility, from drug delivery systems to scaffold materials for tissue engineering (Chakraborty et al., 2020).
Innovations in Peptide Conjugation for Immunization The work of Brugghe et al. (2009) exemplifies another application, focusing on the synthesis and selective conjugation of cyclized peptides derived from a surface loop of a meningococcal class 1 outer membrane protein using Fmoc-Asp-ODmb. This research underscores the versatility of this compound in facilitating the synthesis of cyclic peptides for potential use in vaccine development, highlighting a direct pathway towards innovative immunization strategies (Brugghe et al., 2009).
Mechanism of Action
Target of Action
Fmoc-D-Asp-ODmb is primarily used in the field of peptide synthesis . It doesn’t have a specific biological target, but rather, it’s a tool used by chemists to build larger peptide structures .
Mode of Action
The compound is a derivative of aspartic acid that’s protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in solid-phase peptide synthesis .
Biochemical Pathways
this compound doesn’t directly interact with biochemical pathways. Instead, it’s used to construct peptides that can interact with various biochemical pathways. The specific pathways affected would depend on the structure of the final peptide .
Pharmacokinetics
As a tool used in peptide synthesis, this compound itself doesn’t have relevant ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ADME properties of the final peptide product would depend on its specific structure and sequence .
Result of Action
The primary result of using this compound in peptide synthesis is the creation of a peptide with a specific sequence of amino acids . The effects of this peptide at the molecular and cellular level would depend on its structure and the biochemical pathways it interacts with .
Action Environment
The efficacy and stability of this compound in peptide synthesis can be influenced by various factors, including the pH of the solution, temperature, and the presence of other reactive groups . These factors need to be carefully controlled to ensure successful peptide synthesis .
properties
IUPAC Name |
(3R)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIFVCRSTRBDDR-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123304 | |
Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
200335-63-3 | |
Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200335-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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